L-Seryl-L-phenylalanyl-L-lysyl-L-methionine
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Overview
Description
L-Seryl-L-phenylalanyl-L-lysyl-L-methionine is a peptide compound composed of four amino acids: serine, phenylalanine, lysine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-methionine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-phenylalanine and L-serine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-phenylalanyl-L-lysyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU, DIC, or EDC.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-phenylalanyl-L-lysyl-L-methionine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Seryl-L-phenylalanyl-L-lysyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-phenylalanyl-L-lysyl-L-alanine
- L-Seryl-L-phenylalanyl-L-lysyl-L-leucine
- L-Seryl-L-phenylalanyl-L-lysyl-L-valine
Properties
CAS No. |
798540-06-4 |
---|---|
Molecular Formula |
C23H37N5O6S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H37N5O6S/c1-35-12-10-18(23(33)34)27-21(31)17(9-5-6-11-24)26-22(32)19(28-20(30)16(25)14-29)13-15-7-3-2-4-8-15/h2-4,7-8,16-19,29H,5-6,9-14,24-25H2,1H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
GXKNIGGTFJRSNW-VJANTYMQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
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